molecular formula C14H13N3O2 B11730960 (Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate

(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate

Cat. No.: B11730960
M. Wt: 255.27 g/mol
InChI Key: XMPVELWXKYOMCN-UHFFFAOYSA-N
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Description

(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate is a complex organic compound that features a pyridine ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate typically involves the condensation of 2-aminopyridine with 4-methylbenzoic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate is unique due to its specific combination of a pyridine ring and a benzoate ester, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

[(E)-[amino(pyridin-2-yl)methylidene]amino] 4-methylbenzoate

InChI

InChI=1S/C14H13N3O2/c1-10-5-7-11(8-6-10)14(18)19-17-13(15)12-4-2-3-9-16-12/h2-9H,1H3,(H2,15,17)

InChI Key

XMPVELWXKYOMCN-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(\C2=CC=CC=N2)/N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N

Origin of Product

United States

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